molecular formula C19H16ClF3N4O3 B11834604 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride

4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride

Cat. No.: B11834604
M. Wt: 440.8 g/mol
InChI Key: RSDYRGFFMYYKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride is a potent and selective small-molecule inhibitor of the Cripto- and FRL-1-Cryptic (CFC) protein family, specifically targeting CFC1 (also known as CFD1). The CFC family plays a critical role in the Nodal signaling pathway, an essential TGF-β pathway responsible for establishing left-right asymmetry during vertebrate embryogenesis and maintaining the self-renewal capacity of pluripotent stem cells. By selectively inhibiting CFC1, this compound effectively disrupts the interaction between Nodal and its co-receptor, Cripto, thereby attenuating downstream Smad2/3 phosphorylation and subsequent transcriptional activity. This mechanism makes it a valuable chemical probe for dissecting the complex roles of Nodal signaling in developmental biology. Furthermore, given the documented re-emergence of Nodal signaling in various human cancers, including melanoma, breast, and pancreatic carcinoma, where it promotes tumorigenesis, angiogenesis, and metastasis, this inhibitor provides a powerful tool for investigating oncogenic pathways and evaluating potential therapeutic strategies aimed at suppressing this embryonic signaling cascade in malignant cells. Research utilizing this compound has been instrumental in elucidating the spatiotemporal control of left-right patterning and continues to be relevant for studies exploring the role of developmental pathways in cancer stem cell biology and tumor progression.

Properties

Molecular Formula

C19H16ClF3N4O3

Molecular Weight

440.8 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide;hydrochloride

InChI

InChI=1S/C19H15F3N4O3.ClH/c1-11-3-4-13(5-17(11)26(28)29)18(27)24-15-6-14(19(20,21)22)7-16(8-15)25-9-12(2)23-10-25;/h3-10H,1-2H3,(H,24,27);1H

InChI Key

RSDYRGFFMYYKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound has a molecular formula of C19H16ClF3N4O3\text{C}_{19}\text{H}_{16}\text{ClF}_3\text{N}_4\text{O}_3 and a molecular weight of 440.8 g/mol. Its IUPAC name, 4-methyl-NN-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide hydrochloride, reflects a benzamide core substituted with nitro, methyl, and trifluoromethyl groups, coupled with a 4-methylimidazole moiety. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical processing.

Role in Nilotinib Synthesis

As an intermediate in nilotinib production, this compound undergoes sequential modifications, including nitro reduction and cyclization, to form the final drug substance. Its synthesis demands precise control over reaction conditions to ensure high purity and yield.

Synthetic Routes and Methodologies

Starting Materials and Initial Chlorination

The synthesis begins with 4-methyl-3-nitrobenzoic acid (compound II), which is converted to its acyl chloride derivative (IIA) using thionyl chloride (SOCl2\text{SOCl}_2).

Reaction Conditions:

  • Solvent: Chloroform or methylene chloride

  • Temperature: Reflux (~60–80°C)

  • Catalyst: Dimethylformamide (DMF, 0.1–1% v/v)

  • Yield: Near-quantitative conversion.

This step ensures activation of the carboxylic acid for subsequent amide bond formation.

Condensation with 5-(4-Methyl-1H-Imidazol-1-yl)-3-(Trifluoromethyl)Benzeneamine

The acyl chloride (IIA) reacts with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine (compound XI) to form the target benzamide intermediate (III).

Optimized Parameters:

ParameterValue
Solvent Chloroform
Base Potassium hydroxide (KOH)
Temperature 30–40°C
Reaction Time 4–6 hours
Yield 87%
Purity (HPLC) 99%

The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the acyl chloride. The use of chloroform minimizes side reactions, while KOH neutralizes HCl generated during the reaction.

Isolation as Hydrochloride Salt

The free base of compound III is isolated as the hydrochloride salt by treating the reaction mixture with concentrated hydrochloric acid in methanol-water. This step improves crystallinity and facilitates purification.

Key Data:

  • Salt Formation Solvent: Methanol/water (3:1 v/v)

  • Acid Concentration: 12 M HCl

  • Recovery Efficiency: 95–98%.

Reduction of Nitro Group

The nitro group in compound III is reduced to an amine (compound IV), a critical step for subsequent cyclization into nilotinib. Two methods are validated:

Stannous Chloride Reduction

Conditions:

  • Reducing Agent: Stannous chloride (SnCl2\text{SnCl}_2)

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Time: 2–3 hours

  • Yield: 80%

  • Purity: 99.4%.

Catalytic Hydrogenation

Conditions:

  • Catalyst: Raney nickel

  • Solvent: Methanol

  • Pressure: 60 psi H2\text{H}_2

  • Time: 22 hours

  • Yield: 78–82%.

Both methods achieve high selectivity, but stannous chloride offers faster reaction times, whereas hydrogenation avoids heavy metal residues.

Comparative Analysis of Reduction Methods

The table below contrasts the two reduction protocols:

ParameterStannous ChlorideCatalytic Hydrogenation
Reaction Time 2–3 hours22 hours
Yield 80%78–82%
Purity (HPLC) 99.4%98.5–99.0%
Byproducts Minimal tin residuesNone
Scalability ModerateHigh (continuous reactors)

Catalytic hydrogenation is preferred for large-scale production due to environmental and safety advantages, despite longer reaction times.

Critical Process Considerations

Solvent Selection

Chlorinated solvents (chloroform, methylene chloride) are optimal for condensation due to their ability to dissolve both aromatic amines and acyl chlorides. Methanol is ideal for reductions, balancing solubility and reaction kinetics.

Impurity Control

  • Nitro Reduction Byproducts: Over-reduction to hydroxylamine is mitigated by strict temperature control.

  • Residual Solvents: Post-reaction azeotropic distillation removes chloroform to <10 ppm .

Chemical Reactions Analysis

1.1. Condensation Reaction

The compound is synthesized through a condensation reaction between 4-methyl-3-nitrobenzoyl chloride (2A) and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (11) in chloroform with potassium hydroxide as the base .

Reaction Conditions

ParameterValue
SolventChloroform
BaseKOH
Temperature10–15°C (initial), RT (4 hrs)
Yield87%
Purity99% (HPLC)

Characterization data includes 1H^1H-NMR (DMSO-d6: δ 2.18 for imidazole-CH3, δ 10.8 for Ar-amide) and IR spectroscopy .

1.2. Nitro Group Reduction

The nitro group is reduced to an amine using stannous chloride (SnCl2) in methanol under reflux :

Reduction Protocol

  • Reducing Agent : SnCl2 (265.6 g, 1.18 mol)

  • Solvent : Methanol (400 mL)

  • Temperature : Reflux (90–95°C)

  • Workup : Neutralization with NaOH, filtration

  • Yield : 97% (after purification)

The product, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-aminobenzamide (4), is confirmed by 1H^1H-NMR (δ 5.14 for Ar-NH2) and IR .

1.3. Guanidinylation Reaction

The amine intermediate (4) reacts with cyanamide in n-butanol under acidic conditions to form a guanidine derivative :

Reaction Parameters

ComponentQuantity
Cyanamide18 g (0.427 mol)
Solventn-Butanol (480 mL)
AcidConc. HCl (20.2 mL)
Temperature90–95°C (20 hrs)
Yield97%

The product’s structure is validated by 1H^1H-NMR (δ 10.46 for Ar-amide) and IR spectroscopy .

2.1. Solvent and Base Screening for Condensation

Source evaluated solvents and bases for the condensation step:

SolventBaseYield (%)Purity (%)
ChloroformKOH8799
DMFNaOH6285
IsopropanolNa2CO35478

Chloroform-KOH provided the highest efficiency due to improved solubility and reduced side reactions .

2.2. Reduction Methods

Alternative reducing agents were tested for converting the nitro group:

AgentSolventYield (%)
Stannous chlorideMethanol97
Raney nickelEthanol89
Catalytic hydrogenationTHF76

SnCl2 in methanol achieved near-quantitative yield, while Raney nickel required longer reaction times .

Stability and Reactivity Insights

  • Acid Sensitivity : The hydrochloride salt stabilizes the compound during storage but hydrolyzes under strong basic conditions .

  • Thermal Stability : Decomposition occurs above 200°C, as confirmed by thermogravimetric analysis .

  • Nitro Group Reactivity : The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution in subsequent steps .

Industrial-Scale Process Validation

Patent EP2626355B1 validates the following optimized protocol for kilogram-scale production :

  • Condensation : 110 g of amine (11) in chloroform with 1.2 eq KOH.

  • Reduction : SnCl2 in methanol at reflux for 90 minutes.

  • Guanidinylation : Cyanamide in n-butanol/HCl at 90–95°C.

Purity exceeding 99% (HPLC) is achieved without chromatography .

Scientific Research Applications

Anticancer Activity

The compound is primarily recognized for its role as a tyrosine kinase inhibitor , specifically in the treatment of chronic myelogenous leukemia (CML). It is structurally related to nilotinib, which is used to target BCR-ABL tyrosine kinase mutations that confer resistance to imatinib, a first-line treatment for CML. The efficacy of this compound in inhibiting cancer cell proliferation has been documented in several studies.

Case Studies

Several clinical studies have highlighted the effectiveness of nilotinib derivatives, including 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride:

  • A study published in Blood demonstrated improved outcomes in patients with imatinib-resistant CML when treated with nilotinib, indicating the potential role of this compound in overcoming drug resistance .
  • Further research has shown that modifications to the imidazole and trifluoromethyl groups can enhance potency and selectivity against specific cancer cell lines .

Research Tool

Due to its specificity for certain kinases, this compound can be utilized as a research tool in cellular signaling studies. It helps elucidate pathways involved in tumorigenesis and resistance mechanisms in cancer therapy.

Development of New Therapeutics

The ongoing research into derivatives of this compound aims at developing new therapeutics that can target additional pathways involved in cancer progression or other diseases characterized by dysregulated kinase activity.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group and imidazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt in the target compound distinguishes it from non-ionic analogues, improving aqueous solubility for drug delivery .
  • Trifluoromethyl groups universally improve metabolic stability across analogues but may reduce solubility without counterions .

Key Differences :

  • The target compound likely requires multi-step synthesis (e.g., imidazole formation followed by amide coupling), whereas hydrazine derivatives are synthesized in a single step .
  • Sodium metabisulfite is critical for imidazole ring formation in related compounds, suggesting similar catalysts may be used for the target molecule .

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural parallels suggest:

  • Kinase inhibition : The nitro group and imidazole moiety may mimic ATP-binding site interactions, as seen in tyrosine kinase inhibitors .

Q & A

Basic: What are the standard synthetic routes for preparing 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride?

Answer:
The compound is typically synthesized via multi-step reactions involving condensation, nucleophilic substitution, and nitro-group functionalization. For example:

  • Step 1 : Formation of the imidazole-substituted phenyl intermediate via coupling of 4-methylimidazole with a trifluoromethylphenyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Nitrobenzamide coupling using 3-nitrobenzoyl chloride with the intermediate phenylamine derivative in a polar aprotic solvent .
  • Step 3 : Hydrochloride salt formation via acid treatment.
    Key parameters include solvent choice (DMF for solubility), temperature (room temperature for imidazole coupling), and stoichiometric control to minimize byproducts .

Advanced: How can reaction conditions be optimized to improve yield and purity for this compound?

Answer:
Optimization involves statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables such as:

  • Catalyst loading : Reduced K₂CO₃ excess (1.2 mmol vs. 1.5 mmol) to prevent side reactions .
  • Solvent effects : Testing DMF alternatives (e.g., acetonitrile) for better nitro-group stability.
  • Reaction time : Real-time monitoring via HPLC to identify kinetic bottlenecks .
    Advanced purification techniques (e.g., preparative HPLC or recrystallization in ethanol/water mixtures) enhance purity >98% .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Verify imidazole proton environments (δ 7.5–8.0 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) .
  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
  • Mass spectrometry : ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling resolve ambiguities in structural assignments?

Answer:

  • DFT calculations : Compare experimental NMR shifts with computed spectra (e.g., B3LYP/6-311++G(d,p)) to validate substituent positions .
  • Docking studies : Predict binding conformations with target enzymes (e.g., acps-pptase) using AutoDock Vina .
  • Frontier molecular orbital (FMO) analysis : Assess reactivity via HOMO-LUMO gaps and electrostatic potential maps .

Advanced: How should researchers address contradictions in bioactivity data (e.g., inconsistent IC₅₀ values)?

Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability .
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA) to identify outliers .
  • Mechanistic validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .

Basic: What strategies identify potential biological targets for this compound?

Answer:

  • Target prediction databases : Use PubChem BioAssay or ChEMBL to mine structurally similar compounds with known targets (e.g., bacterial acps-pptase enzymes) .
  • Phylogenetic analysis : Screen conserved enzyme families (e.g., bacterial type II fatty acid synthesis pathways) for susceptibility to trifluoromethyl/nitro motifs .

Advanced: How can researchers elucidate the compound’s impact on biochemical pathways?

Answer:

  • Metabolomics : LC-MS/MS profiling of bacterial lysates post-treatment to identify disrupted metabolites (e.g., fatty acid intermediates) .
  • RNA-seq : Transcriptomic analysis to detect upregulated/downregulated genes in response to treatment .
  • Pathway enrichment analysis : Tools like KEGG or GO term mapping to pinpoint affected pathways .

Basic: What stability studies are required for long-term storage of this compound?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products .
  • Analytical monitoring : Track purity via HPLC and quantify hydrolytic byproducts (e.g., nitro-group reduction to amine) .
  • Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Advanced: How can AI-driven platforms accelerate research on this compound?

Answer:

  • Reaction prediction : Tools like IBM RXN or ChemOS propose novel synthetic routes .
  • Virtual screening : Train ML models to predict off-target effects or optimize pharmacokinetic properties .
  • Automated experimentation : Robotic platforms (e.g., Opentrons) for high-throughput synthesis and testing .

Advanced: What green chemistry principles apply to synthesizing this compound?

Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Immobilize K₂CO₃ on silica to reduce waste .
  • Energy efficiency : Microwave-assisted synthesis to shorten reaction times and improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.